2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
2-(Methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone scaffold with a methylsulfanyl group at position 2 and a thiophen-2-yl substituent at position 9. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. Its synthesis typically involves multi-component reactions under solvent-free or catalyzed conditions, as seen in related triazoloquinazolinone derivatives .
Properties
IUPAC Name |
2-methylsulfanyl-9-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-20-14-16-13-15-8-4-2-5-9(19)11(8)12(18(13)17-14)10-6-3-7-21-10/h3,6-7,12H,2,4-5H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTFJXCHCZRMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate triazole, which is then cyclized with 2-thiophenecarboxaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts like sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated triazoloquinazolines.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Several studies have indicated that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial properties. The incorporation of the methylsulfanyl and thiophene groups may enhance these effects by increasing lipophilicity and promoting membrane penetration.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties :
- Research suggests that quinazoline derivatives can act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival.
- Case Study : A recent investigation into triazole-containing compounds revealed their potential to inhibit tumor growth in xenograft models of breast cancer.
-
Neurological Applications :
- Compounds with similar structures have been explored for their neuroprotective effects. The triazole ring is known to interact with neurotransmitter systems.
- Case Study : A study found that certain quinazoline derivatives improved cognitive function in animal models of Alzheimer’s disease by modulating cholinergic activity.
Agrochemical Applications
- Herbicidal Properties :
- The unique chemical structure of this compound suggests potential herbicidal applications. Compounds with thiophene and quinazoline moieties have shown efficacy against various weed species.
- Case Study : Research conducted by agricultural chemists indicated that similar compounds demonstrated selective herbicidal activity without harming crop plants.
Material Science Applications
- Organic Electronics :
- The electronic properties of thiophene-based compounds make them suitable for applications in organic semiconductors and photovoltaic devices.
- Case Study : Investigations into thiophene-containing polymers have shown promise in enhancing the efficiency of organic solar cells.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Pharmaceuticals | Antimicrobial, anticancer, neuroprotective | Journal of Medicinal Chemistry; Recent Cancer Research |
| Agrochemicals | Herbicidal activity against weeds | Agricultural Chemistry Journal |
| Material Science | Use in organic electronics and photovoltaic devices | Advanced Materials Research |
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in kinase signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in substituent types and positions, impacting their properties. Key examples include:
Notes:
- The methylsulfanyl group at position 2 enhances lipophilicity (logP ~4.8) compared to hydroxyl-substituted analogs (logP ~2.8) .
- Thiophen-2-yl at position 9 may improve π-π stacking interactions in biological targets compared to phenyl or bromophenyl groups .
Physicochemical Properties
- logP : ~4.8 (estimated), indicating moderate lipophilicity, favorable for membrane permeability.
- Solubility (logSw) : Estimated -4.9 for the 3-chlorobenzylsulfanyl analog, suggesting poor aqueous solubility .
- Hydrogen Bonding: Five acceptors and one donor, contributing to moderate polar surface area (~50 Ų), balancing permeability and solubility .
Pharmacological Profiles
Biological Activity
The compound 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , identified by its PubChem CID 3238670, is a member of the quinazoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C21H20N4OS2
- Molecular Weight : 408.5 g/mol
- IUPAC Name : 2-[(2-methylphenyl)methylsulfanyl]-9-thiophen-2-yl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures to quinazolines exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of quinazoline effectively inhibited paw edema in carrageenan-induced inflammation models. The compound 2e was noted for its high anti-inflammatory activity (AA = 53.41%), significantly reducing pro-inflammatory cytokines such as TNF-α and PGE-2 .
2. Antibacterial Activity
Quinazoline derivatives have been extensively studied for their antibacterial properties. A recent investigation highlighted that certain synthesized quinazoline analogs displayed remarkable activity against Gram-positive bacteria including drug-resistant strains like MRSA and S. pneumoniae. Compounds demonstrated MIC values ranging from 1-16 µg/mL against these pathogens . The structure-activity relationship (SAR) suggested that modifications at specific positions on the quinazoline ring enhanced antibacterial efficacy.
3. Antimicrobial Properties
In addition to antibacterial effects, compounds similar to our target have shown potential as antifungal agents. The inhibition of fungal growth has been linked to the presence of specific functional groups that interact with microbial enzymes .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on various quinazoline derivatives revealed that compounds with a methylsulfanyl group exhibited enhanced anti-inflammatory activities compared to their non-substituted counterparts. The evaluation involved in vivo models where the compounds were administered prior to inducing inflammation .
Case Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial potential of quinazoline derivatives against resistant bacterial strains, compound modifications were systematically analyzed. The results indicated that specific substitutions improved binding affinity to bacterial dihydrofolate reductase (DHFR), leading to higher antibacterial activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound 2e | Anti-inflammatory | - | Significant reduction in TNF-α and PGE-2 |
| Compound IX | Antibacterial | 1-16 | Effective against MRSA and S. pneumoniae |
| Compound X | Antifungal | - | Inhibited growth of various fungal strains |
Q & A
Q. What are the established synthetic routes for 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols starting from precursors like 1H-1,2,4-triazol-5-amine and functionalized cyclohexanecarboxylates. A common method includes:
- Condensation reactions under reflux with acetic acid to form the triazole-quinazoline core .
- Substituent introduction via nucleophilic substitution or coupling reactions (e.g., thiophen-2-yl and methylsulfanyl groups) .
Yield optimization (70–90%) depends on solvent choice (polar aprotic solvents like DMF), temperature control (80–120°C), and catalyst use (e.g., p-toluenesulfonic acid) .
Q. How is the compound characterized structurally, and what spectroscopic markers are critical for validation?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (tetrahydroquinazoline CH2 groups), δ 6.8–7.5 ppm (thiophen-2-yl aromatic protons) .
- ¹³C NMR : Signals at ~170 ppm (quinazolinone carbonyl), 120–140 ppm (aromatic carbons) .
- IR spectroscopy : Bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z ~380–400) validate the molecular formula .
Q. What preliminary biological activities are reported for structurally analogous triazoloquinazolinones?
Analogous compounds exhibit:
- Antimicrobial activity : MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
- Enzyme inhibition : IC50 values of 10–50 nM against kinases (e.g., EGFR) due to triazole-quinazoline interactions with ATP-binding pockets .
- Anticancer potential : Apoptosis induction in HeLa cells via caspase-3 activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (up to 97%) by enhancing cyclization efficiency .
- Catalyst screening : Lewis acids (e.g., ZnCl2) or ionic liquids (e.g., [BMIM]BF4) stabilize transition states in ring-closing steps .
- Solvent optimization : Switching from DMF to acetonitrile reduces side reactions (e.g., oxidation of thiophen-2-yl groups) .
Q. How do structural modifications (e.g., methylsulfanyl vs. ethylsulfanyl) impact biological activity?
- Methylsulfanyl groups : Enhance lipophilicity (logP ~2.5) and membrane permeability, improving antimicrobial potency .
- Thiophen-2-yl vs. phenyl substituents : Thiophen-2-yl increases π-π stacking with bacterial DNA gyrase, reducing MIC values by 50% .
- Data contradiction : Ethylsulfanyl analogs show higher solubility but lower thermal stability (decomposition at 150°C vs. 180°C for methylsulfanyl) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic NMR studies : Assess rotational barriers in tetrahydroquinazoline rings causing peak splitting .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., chair vs. boat conformations) .
- DFT calculations : Predict chemical shifts and coupling constants to validate experimental NMR assignments .
Q. How can molecular docking guide the design of derivatives targeting specific enzymes?
- Target selection : Prioritize enzymes with accessible binding pockets (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .
- Docking protocols : Use AutoDock Vina with parameters: grid size 25 ų, exhaustiveness 20. Key interactions include:
- Hydrogen bonds between triazole N-atoms and catalytic residues (e.g., Asp93 in CYP51) .
- Hydrophobic contacts with methylsulfanyl and thiophen-2-yl groups .
- Validation : Compare docking scores (ΔG ~-9 kcal/mol) with experimental IC50 values .
Q. What in vitro assays are recommended for evaluating the compound’s pharmacokinetic properties?
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
- Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS analysis of parent compound depletion .
- CYP inhibition : Fluorogenic assays for CYP3A4/2D6 to assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
